Daidzein-sulfate

Description

Properties

CAS No. |

688025-49-2 |

|---|---|

Molecular Formula |

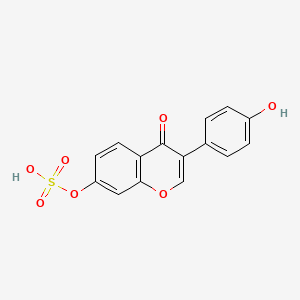

C15H10O7S |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

[3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H10O7S/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17/h1-8,16H,(H,18,19,20) |

InChI Key |

AUXMRGLXSPIQNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Regioselective Sulfation via Protecting Group Strategies

The pioneering work by Fairley et al. (2003) established a regioselective synthesis protocol using protective groups to direct sulfation to specific hydroxyl positions. The methodology involves three critical steps:

- Protection of hydroxyl groups : Selective protection of the 7-hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride enables sulfation at the 4′-position. Conversely, protection of the 4′-hydroxyl facilitates sulfation at the 7-position.

- Sulfation reaction : Treatment with sulfur trioxide-pyridine complex in anhydrous pyridine introduces the sulfate group at the desired position.

- Deprotection : Removal of protective groups using tetrabutylammonium fluoride (TBAF) yields the target monosulfate or disulfate derivatives.

This approach achieved yields of 68–75% for monosulfates and 52% for the disulfate, with purity exceeding 95% as confirmed by HPLC and NMR.

Direct Sulfation Using Sulfonating Agents

Methane sulfonyl chloride has been utilized as a sulfonating agent in non-aqueous solvents such as dimethylformamide (DMF). A study demonstrated that reacting daidzein with methane sulfonyl chloride (0.85–0.95 equivalents) at 50–55°C for 3–3.5 hours produced daidzein-7-sulfate with 93% yield. Aluminum oxide or iron oxide served as catalytic promoters, reducing side reactions and improving regioselectivity.

Enzymatic Synthesis Using Sulfotransferases

Enzymatic methods offer an eco-friendly alternative to chemical synthesis, leveraging the specificity of human sulfotransferases (SULTs) to catalyze regioselective sulfation.

Human SULT Isoforms and Their Regioselectivity

Comparative Analysis of Preparation Methods

Chemical methods excel in scalability and regiocontrol but face challenges in waste management. Enzymatic approaches, while slower, provide greener alternatives with comparable yields.

Advanced Techniques and Recent Innovations

Nanosuspension Formulations

While primarily used for bioavailability enhancement, nanosuspension technology (e.g., media milling with Pluronic F127) offers potential for stabilizing sulfated derivatives during synthesis.

Chemical Reactions Analysis

Sulfation vs. Glucuronidation

Daidzein undergoes competitive phase II metabolism :

-

Low D1 concentration : Sulfation dominates due to substrate availability .

-

High D1 concentration : Glucuronidation becomes the primary pathway .

-

In vivo evidence : D1 sulfates (e.g., daidzein monosulfate, bisulfate) were detected in plasma and organs (liver, kidneys, lungs, spleen), while glucuronides were absent under tested conditions .

Hydrolysis of Sulfonate Derivatives

Sulfonate derivatives (e.g., DD2, DD3) hydrolyze in vivo to release D1:

-

Metabolic interconversion : DD2 and DD3 revert to D1, sharing similar metabolic pathways .

-

Tissue distribution : D1 and its sulfates penetrate organs, including the brain (indicating blood–brain barrier permeability) .

Phase I Metabolism

Daidzein undergoes reductive hydrogenation and hydroxylation :

-

O-DMA (O-desmethylangolensin) : Formed via reductive hydrogenation of D1 .

-

Hydroxylation products : 3′-OH-D1, 6-OH-D1, and 8-OH-D1 are generated, further metabolized into derivatives like 3′-OH-O-DMA .

Analytical Techniques for Reaction Monitoring

-

MALDI-TOF MSI : Directly maps tissue distribution of D1 and its metabolites, revealing sulfation patterns in organs .

-

Mass spectrometry : Identifies sulfated metabolites (e.g., m/z 335.0219 for daidzein-O-sulfate) via accurate mass measurements and fragmentation analysis .

Enzymatic Interactions

Daidzein-sulfate derivatives exhibit non-competitive inhibition of enzymes like sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs):

-

Inhibition kinetics : K<sub>i</sub> values for sulfation (e.g., K<sub>i</sub> = 0.48 μM for E2-S) are lower than glucuronidation (e.g., K<sub>i</sub> = 7.31 μM for E2-G), indicating stronger suppression of sulfation pathways .

Pharmacological Implications

-

Anti-inflammatory activity : this compound derivatives (e.g., DD2) show enhanced JNK1 binding affinity compared to D1, correlating with improved anti-inflammatory effects .

-

Vasodilation : Daidzein sulfates inhibit Ca²⁺-dependent arterial contraction, reducing blood pressure via smooth muscle cell modulation .

This synthesis of findings highlights the interplay between sulfation, glucuronidation, and enzyme interactions in daidzein metabolism, guiding further pharmacological and clinical applications.

Scientific Research Applications

Daidzein-sulfate has a wide range of scientific research applications:

Mechanism of Action

Daidzein-sulfate exerts its effects through various molecular targets and pathways:

Estrogen Receptors: Binds to estrogen receptors and modulates their activity, leading to changes in gene expression and cellular responses.

Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Cell Signaling Pathways: Modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Metabolic Differences

Table 1: Molecular Properties of Daidzein and Its Metabolites

Key Insights :

- Polarity and Bioavailability : Sulfation increases water solubility, but this compound exhibits lower cellular accumulation compared to daidzein-glucuronide in HepG2 and Caco-2 cells .

- Species and Sex Variability : Sulfation is more prominent in males (e.g., male rats excrete this compound, while females primarily excrete glucuronides) .

Key Insights :

- ER-β Specificity : this compound enhances ER-β transcriptional activity 2–3 fold more potently than daidzein, despite lacking direct receptor binding .

- Antiproliferative Effects : At 1 μM, this compound reduces breast cancer cell viability by 40–60%, outperforming equol and genistein-sulfate in ER-β-rich environments .

- Transport Dynamics : BCRP/ABCG2 transporters mediate biliary excretion of this compound, reducing systemic exposure by 60% in Bcrp −/− mice .

Pharmacokinetic and Clinical Relevance

- Bioavailability : this compound constitutes 15–20% of total daidzein metabolites in human plasma but is rapidly cleared due to BCRP-mediated efflux .

- Stability : Unlike daidzein-glucuronide, this compound is unstable in acidic environments, limiting its gastrointestinal absorption .

- Therapeutic Potential: Despite low plasma levels, this compound’s high receptor affinity makes it a candidate for targeted ER-β therapies in cancer .

Biological Activity

Daidzein-sulfate, a metabolite of the soy isoflavone daidzein, has garnered significant interest due to its potential biological activities, particularly in the context of cancer prevention and treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, bioavailability, and effects on various cellular pathways.

Overview of Daidzein and Its Metabolism

Daidzein is primarily metabolized in the gut and liver, where it undergoes biotransformation into more water-soluble derivatives, including this compound. This process enhances its bioavailability and biological activity. Research indicates that this compound can modulate estrogen receptor (ER) signaling pathways, which are crucial in cancer biology .

1. Estrogen Receptor Modulation:

this compound exhibits selective activity on estrogen receptors, particularly ERβ. Studies have shown that it can induce promoter activity and influence gene transcription related to cell growth and apoptosis in cancer cells. For instance, this compound was found to activate a pro-apoptotic cascade involving caspase-3 cleavage in human cancer cells transfected with ERβ .

2. Anti-Proliferative Effects:

Research indicates that this compound can reduce cell proliferation in various cancer cell lines. In breast cancer models, it was observed that this compound enhances the susceptibility of cells to chemotherapeutic agents like paclitaxel by modulating the anti-apoptotic protein neuroglobin (NGB) .

3. Anti-Inflammatory Properties:

this compound has demonstrated significant anti-inflammatory effects through inhibition of mitogen-activated protein kinase (MAPK) signaling pathways. This suggests its potential utility in managing inflammatory conditions and possibly in reducing cancer-related inflammation .

Bioavailability and Pharmacokinetics

Despite its promising biological activities, the bioavailability of this compound is influenced by several factors:

- Metabolism: The conversion of daidzein into sulfated forms occurs primarily through phase II metabolic processes, which can limit the effective concentration of active compounds in systemic circulation.

- Absorption: Only a small fraction of dietary flavonoids like daidzein is absorbed directly; most undergo extensive metabolism before reaching systemic circulation .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Question

- Relevance : Use cancer cell lines (e.g., HepG2 for hepatic toxicity) with ER expression profiles matching research aims.

- Viability Assays : Combine MTT assays with apoptosis markers (e.g., caspase-3) to differentiate cytostatic vs. cytotoxic effects .

How can computational modeling improve the prediction of this compound’s ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.